N-Benzylquininium chloride

Vue d'ensemble

Description

N-Benzylquininium chloride is an organic compound with the chemical formula C20H22ClNO2 . It usually exists as a white crystalline powder . It has the ability to inhibit cell membrane permeability and has certain fungicidal and bactericidal effects . It is widely used as an antimicrobial, antifungal, and sterilizing agent, commonly used in the pharmaceutical and cosmetics industries . It also belongs to the class of cinchona family of alkaloids and is used as a catalyst in the presence of hydroxide bases in various phase transfer reactions, epoxidations, alkylations, and Michael reactions .

Synthesis Analysis

N-Benzylquininium chloride is a versatile functional monomer with quinoline and benzyl groups, which is beneficial for reversed-phase chromatography . A novel monolithic column with reversed-phase mode was synthesized using N-benzylquininium chloride as the monomer . In another study, N-benzylquininium chloride was weighed and dissolved in DMF, then dispersed in a Zn-MOF solution for 7 days at room temperature .Molecular Structure Analysis

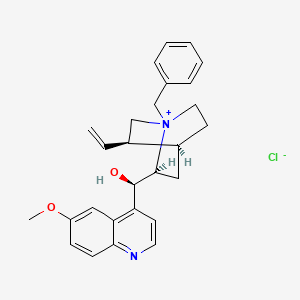

The empirical formula of N-Benzylquininium chloride is C27H31ClN2O2 . Its molecular weight is 451.00 . The InChI string of the compound is1S/C27H31N2O2.ClH/c1-3-20-18-29(17-19-7-5-4-6-8-19)14-12-21(20)15-26(29)27(30)23-11-13-28-25-10-9-22(31-2)16-24(23)25;/h3-11,13,16,20-21,26-27,30H,1,12,14-15,17-18H2,2H3;1H/q+1;/p-1/t20-,21-,26-,27+,29+;/m0./s1 . Chemical Reactions Analysis

N-Benzylquininium chloride is used as a catalyst in the presence of hydroxide bases in various phase transfer reactions, epoxidations, alkylations, and Michael reactions . It is also used in the sulfenylation of various β-keto sulfoxides and to synthesize N-carbamoyl-protected β-nitroamines from α-amido sulfones by asymmetric aza-Henry reaction .Physical And Chemical Properties Analysis

N-Benzylquininium chloride has a melting point of 200-205 °C (dec.) (lit.) . Its optical activity is [α]20/D −235°, c = 1.5 in H2O . It is freely soluble in water, alcohols, and acetone; slightly soluble in ethyl acetate; and sparingly soluble in chloroform .Applications De Recherche Scientifique

- Applications include:

Phase Transfer Catalyst in Organic Synthesis

Monolithic Column Synthesis for Chromatography

Safety and Hazards

While specific safety and hazard information for N-Benzylquininium chloride was not found in the search results, general safety measures for handling such compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Orientations Futures

N-Benzylquininium chloride has potential applications in the field of reversed-phase chromatography . It can be used to synthesize a novel monolithic column with reversed-phase mode . Furthermore, it can be used in the preparation and quantitative analysis of multicenter luminescence materials for sensing function .

Mécanisme D'action

Target of Action

N-Benzylquininium chloride, also known as (2S,4S,5R)-1-benzyl-5-ethenyl-2-[®-hydroxy(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-1-ium chloride or ®-[(2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride, is primarily targeted at various biochemical reactions as a catalyst . It is used in the presence of hydroxide bases in various phase transfer reactions, epoxidations, alkylations, and Michael reactions .

Mode of Action

The compound acts as a phase transfer catalyst in biochemical reactions . It facilitates the transfer of a reactant from one phase into another where reaction can take place. It is particularly useful in reactions involving anionic reactants and organic solvents, where it aids in the transfer of the anion from the aqueous phase to the organic phase .

Biochemical Pathways

N-Benzylquininium chloride is involved in various biochemical pathways due to its role as a catalyst . For instance, it is used in the sulfenylation of various β-keto sulfoxides . It is also used to synthesize N-carbamoyl-protected β-nitroamines from α-amido sulfones by asymmetric aza-Henry reaction .

Result of Action

The primary result of N-Benzylquininium chloride’s action is the facilitation of various biochemical reactions .

Action Environment

The action of N-Benzylquininium chloride is influenced by environmental factors such as the presence of hydroxide bases and the nature of the reactants . The compound is typically used in an aqueous environment due to its role in phase transfer reactions .

Propriétés

IUPAC Name |

(R)-[(2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N2O2.ClH/c1-3-20-18-29(17-19-7-5-4-6-8-19)14-12-21(20)15-26(29)27(30)23-11-13-28-25-10-9-22(31-2)16-24(23)25;/h3-11,13,16,20-21,26-27,30H,1,12,14-15,17-18H2,2H3;1H/q+1;/p-1/t20-,21-,26-,27+,29?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDIJFKNXHPWBJ-UNGVVQABSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC=CC=C5)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CC[N+]3(C[C@@H]4C=C)CC5=CC=CC=C5)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S,5R)-1-Benzyl-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride | |

CAS RN |

67174-25-8 | |

| Record name | Cinchonanium, 9-hydroxy-6'-methoxy-1-(phenylmethyl)-, chloride, (8α,9R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of N-Benzylquininium chloride in chemical research?

A1: N-Benzylquininium chloride (BQC) is primarily employed as a chiral phase-transfer catalyst and a chiral selector in various chemical applications. [] Its use stems from the chirality of the molecule, enabling enantioselective synthesis and separation.

Q2: Can you provide some specific examples of reactions catalyzed by N-Benzylquininium chloride?

A2: BQC has shown catalytic activity in Michael additions of nucleophiles to α,β-unsaturated sulfoximides. [] While the enantiomeric excesses achieved were relatively low (1-13%), this highlights its potential in asymmetric synthesis. Furthermore, BQC plays a crucial role in the resolution of racemic 9,9'-spirobixanthene-1,1'-diol through co-crystallization. [] This diol is a precursor for synthesizing spiro monodentate phosphoramidite ligands used in highly enantioselective (up to >99% ee) Rh-catalyzed asymmetric hydrogenation reactions. []

Q3: How does the structure of N-Benzylquininium chloride contribute to its function as a chiral selector in chromatography?

A3: BQC, with its quinoline and benzyl groups, exhibits reversed-phase characteristics beneficial for chromatography. [, ] Researchers have successfully synthesized a novel monolithic column using BQC as the functional monomer. [, ] This column demonstrates excellent reversed-phase selectivity and effectively separates various compounds like alkylbenzenes, phenols, and polycyclic aromatic hydrocarbons. [, ]

Q4: Has N-Benzylquininium chloride been explored for its potential in drug discovery?

A4: Yes, BQC was investigated for its potential antihistaminic activity. [] While it showed less in vivo activity compared to the reference drug terfenadine, this research highlights the versatility of BQC and its potential use in medicinal chemistry studies.

Q5: Are there any studies on the interaction mechanisms of N-Benzylquininium chloride with other molecules?

A5: Yes, researchers have used ¹H NMR spectroscopy to investigate the stereochemistry and interaction models of BQC derivatives (9-O-acetylquinine; 9-O-(3,5-dimethoxyphenylcarbamate)quinine) with enantiomers of 2-(3', 5'-dinitrobenzamido)-1-phenylethanol. [] This study revealed distinct interaction pathways and conformational changes depending on the BQC derivative used, providing valuable insights into chiral recognition mechanisms.

Q6: What is known about the physicochemical properties of N-Benzylquininium chloride?

A6: N-Benzylquininium chloride ([67174-25-8]) has a molecular weight of 451.01 g/mol. [] It exists as a monohydrate with a melting point of 169-172 °C (decomposition). [] The compound is freely soluble in water, alcohols, and acetone; slightly soluble in ethyl acetate; and sparingly soluble in chloroform. []

Q7: Are there any known applications of N-Benzylquininium chloride beyond catalysis and chromatography?

A7: BQC has been explored as a component in multicomponent crystals with salicylic acid. [] These studies aimed to modulate the dissolution rate of salicylic acid, showcasing the potential of BQC in pharmaceutical material science and crystal engineering.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5,6,8-tetrahydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1277808.png)